2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride
Overview
Description
2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride is a bioactive chemical compound. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as an inhibitor in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride typically involves the esterification of Carbanilic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted esters or amides
Scientific Research Applications
2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other bioactive compounds.
Biology: Acts as an inhibitor in biochemical assays, helping to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, sulfate
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, phosphate
Uniqueness
2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride is unique due to its specific ester and hydrochloride groups, which confer distinct chemical and biological properties. These properties make it particularly useful as an inhibitor in biochemical research and as a potential therapeutic agent.
Properties
CAS No. |
68097-61-0 |
---|---|
Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-5-6-7-12-21-16-10-8-9-15(14-16)18-17(20)22-13-11-19(2)3;/h8-10,14H,4-7,11-13H2,1-3H3,(H,18,20);1H |
InChI Key |
OOBGSDAKPIVYGD-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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